1-(2-Bromophenyl)-6-chloro-1-oxohexane
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Overview
Description
1-(2-Bromophenyl)-6-chloro-1-oxohexane is an organic compound that features both bromine and chlorine substituents on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-6-chloro-1-oxohexane typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzene and 6-chlorohexanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A suitable solvent, such as dichloromethane, is used.
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is employed to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 2-bromobenzene is reacted with 6-chlorohexanoyl chloride in the presence of the catalyst at a controlled temperature, typically around 0-5°C, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-6-chloro-1-oxohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), acidic or basic conditions.
Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-(2-Bromophenyl)-6-chloro-1-oxohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-6-chloro-1-oxohexane depends on its specific application and the biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to certain proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1-hexanone: Similar structure but lacks the chlorine substituent.
1-(2-Chlorophenyl)-6-chloro-1-oxohexane: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-6-bromo-1-oxohexane: Similar structure but with an additional bromine atom.
Uniqueness
1-(2-Bromophenyl)-6-chloro-1-oxohexane is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
1-(2-bromophenyl)-6-chlorohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSUBXPZQADSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642204 |
Source
|
Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-92-2 |
Source
|
Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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